N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with benzyl, cyano, and diphenyl groups, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The benzyl, cyano, and diphenyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl bromide in the presence of a base.
Formation of the Amide Bond: The final step involves coupling the pyrrole derivative with 4-fluorobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide moiety can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the cyano group to amines.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorobenzamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-chlorobenzamide
Uniqueness
Compared to similar compounds, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding interactions, making it a valuable scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22FN3O/c32-26-18-16-25(17-19-26)31(36)34-30-27(20-33)28(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30)21-22-10-4-1-5-11-22/h1-19H,21H2,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJUCIJDWONONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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